F 2875

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La tolmetina sal de sodio dihidratada se sintetiza a través de un proceso de varios pasos. La síntesis comienza con la reacción del cloruro de p-toluilo con 1-metilpirrol-2-acetonitrilo en presencia de una base como el hidróxido de sodio. Esta reacción forma el intermedio ácido 1-metil-5-(p-toluoil)pirrol-2-acético, que luego se convierte a su forma de sal de sodio mediante la reacción con hidróxido de sodio. El paso final implica la cristalización de la sal de sodio en presencia de agua para obtener la forma dihidratada .

Métodos de producción industrial: La producción industrial de tolmetina sal de sodio dihidratada sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción, incluida la temperatura, el pH y la composición del solvente, para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La tolmetina sal de sodio dihidratada se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la tolmetina sal de sodio dihidratada a sus derivados de alcohol correspondientes.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de pirrol.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Productos principales:

Oxidación: Los productos de oxidación incluyen ácidos carboxílicos y cetonas.

Reducción: Los productos de reducción son principalmente derivados de alcohol.

Sustitución: Las reacciones de sustitución producen varios derivados de pirrol sustituidos.

Aplicaciones Científicas De Investigación

La tolmetina sal de sodio dihidratada tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo en el estudio de los AINE y sus interacciones con los sistemas biológicos.

Biología: El compuesto se utiliza para investigar las vías bioquímicas involucradas en la inflamación y el dolor.

Medicina: La tolmetina sal de sodio dihidratada se utiliza en la investigación clínica para desarrollar nuevos fármacos antiinflamatorios y analgésicos.

Mecanismo De Acción

El mecanismo de acción de la tolmetina sal de sodio dihidratada implica la inhibición de la sintetasa de prostaglandinas, una enzima responsable de la síntesis de prostaglandinas. Las prostaglandinas son compuestos lipídicos que desempeñan un papel clave en la inflamación, el dolor y la fiebre. Al inhibir esta enzima, la tolmetina sal de sodio dihidratada reduce la producción de prostaglandinas, ejerciendo así sus efectos antiinflamatorios, analgésicos y antipiréticos .

Compuestos similares:

Indometacina: Otro AINE con propiedades antiinflamatorias similares.

Ibuprofeno: Un AINE ampliamente utilizado para el dolor y la inflamación.

Naproxeno: Un AINE que se usa comúnmente para la artritis y otras afecciones inflamatorias.

Comparación: La tolmetina sal de sodio dihidratada es única en su inhibición específica de la sintetasa de prostaglandinas y su eficacia en el tratamiento de la artritis reumatoide juvenil. En comparación con la indometacina, la tolmetina sal de sodio dihidratada tiene una menor incidencia de efectos secundarios gastrointestinales. En comparación con el ibuprofeno y el naproxeno, es particularmente eficaz para reducir la inflamación en afecciones artríticas .

Comparación Con Compuestos Similares

Indomethacin: Another NSAID with similar anti-inflammatory properties.

Ibuprofen: A widely used NSAID for pain and inflammation.

Naproxen: An NSAID commonly used for arthritis and other inflammatory conditions.

Comparison: Tolmetin sodium salt dihydrate is unique in its specific inhibition of prostaglandin synthetase and its effectiveness in treating juvenile rheumatoid arthritis. Compared to indomethacin, tolmetin sodium salt dihydrate has a lower incidence of gastrointestinal side effects. Compared to ibuprofen and naproxen, it is particularly effective in reducing inflammation in arthritic conditions .

Propiedades

Número CAS |

109523-92-4 |

|---|---|

Fórmula molecular |

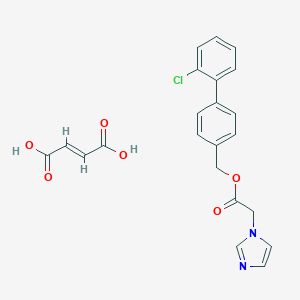

C22H19ClN2O6 |

Peso molecular |

442.8 g/mol |

Nombre IUPAC |

(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-imidazol-1-ylacetate |

InChI |

InChI=1S/C18H15ClN2O2.C4H4O4/c19-17-4-2-1-3-16(17)15-7-5-14(6-8-15)12-23-18(22)11-21-10-9-20-13-21;5-3(6)1-2-4(7)8/h1-10,13H,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Clave InChI |

NBZCUVOXUQYPKO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)CN3C=CN=C3)Cl.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)CN3C=CN=C3)Cl.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)CN3C=CN=C3)Cl.C(=CC(=O)O)C(=O)O |

Sinónimos |

4-(Imidazolylacetoxymethyl)-2'-chlorobiphenyl hydrogen maleate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.